3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid
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Overview
Description
3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a member of the cyclobutene family, characterized by a four-membered ring structure with a double bond and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 3-ethyl-3-methylbut-2-enoic acid using a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclobutene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and the use of efficient catalysts to drive the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutene ring structure may also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
3-Ethylcyclobut-1-ene-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclobut-1-ene-1-carboxylic acid: Lacks the ethyl group, leading to variations in reactivity and applications.
Cyclobut-1-ene-1-carboxylic acid: The simplest member of the family, with no alkyl substituents.
Uniqueness
These substituents can affect the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-ethyl-3-methylcyclobutene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJRJPCRIRXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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